(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The thiazolidinone core is then formed via a cyclization reaction involving a thiol and a carbonyl compound under acidic or basic conditions. The final step involves the methoxypropyl group addition through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its bromophenyl group, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The presence of the bromine atom can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H16BrNO3S2 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16BrNO3S2/c1-22-10-2-9-20-17(21)16(25-18(20)24)11-14-7-8-15(23-14)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3/b16-11- |
InChI Key |
JSWAZJRAUQFPLN-WJDWOHSUSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.